molecular formula C13H15NO B2783763 (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol CAS No. 2248185-64-8

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol

Cat. No.: B2783763
CAS No.: 2248185-64-8
M. Wt: 201.269
InChI Key: LJSCFFYSFQQQEO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol is a chiral quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This specific compound, characterized by its (S) configuration at the chiral center and a propanol side chain at the 7-position of the quinoline ring, serves as a valuable synthetic intermediate for developing novel therapeutic agents. Quinoline derivatives are extensively researched for their antimalarial and anticancer properties. Marketed drugs like chloroquine and camptothecin derivatives exemplify the success of this chemical class . Furthermore, quinolones (a related class) are recognized as one of the largest classes of synthetic antibiotics and are investigated for antiviral, antitubercular, and anti-inflammatory activities . The structural features of this compound make it a promising precursor for creating new compounds to target these diseases. Its mechanism of action is likely target-specific, potentially involving enzyme inhibition or interaction with DNA, similar to other quinolines . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. It is provided as a high-purity compound to ensure reliable and reproducible experimental results. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-methyl-3-quinolin-7-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSCFFYSFQQQEO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and appropriate alkylating agents.

    Alkylation: The quinoline nucleus is alkylated using reagents like alkyl halides under basic conditions to introduce the 2-methyl group.

    Reduction: The resulting intermediate undergoes reduction, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to form the desired alcohol group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing various functional groups at different positions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents

Major Products

The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include other quinoline-based alcohols, indole derivatives, and β-adrenergic ligands. Below is a comparative analysis based on available data:

Compound Core Structure Key Substituents Biological Activity Receptor Affinity
(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol Quinoline C2: Methyl (S), C3: Quinolin-7-yl Hypothetical: Anticancer, antimicrobial Potential kinase/modulator activity
Indole derivatives (e.g., ) Indole Methoxy groups, propan-2-ol chains Antiarrythmic, spasmolytic, α1/β1-adrenoceptor binding α1: 15 nM, β1: 230 nM
(R)-Propranolol Naphthalene Isopropylamine, hydroxyl β-blocker, antiarrhythmic β1: 3.9 nM, β2: 33 nM

Key Findings

Quinoline vs. Indole derivatives in exhibit strong α1-adrenoceptor binding (15 nM), whereas quinoline analogues may prioritize interactions with hydrophobic enzyme pockets due to their planar structure.

Stereochemical Impact: The (S)-configuration in this compound could enhance metabolic stability compared to racemic mixtures, as seen in chiral β-blockers like propranolol.

Functional Group Variations: Methoxy groups in indole derivatives () contribute to spasmolytic activity by modulating electron density. In contrast, the quinolin-7-yl group’s electron-withdrawing nature may favor redox-mediated mechanisms.

Pharmacological Data

  • Hypotensive Activity: Indole derivatives () reduce blood pressure by 25–30% at 10 mg/kg, likely via α1-adrenoceptor blockade. Quinoline derivatives may achieve similar effects through vasodilatory NO pathways.
  • Metabolic Stability: Quinoline’s rigid structure may confer longer half-lives than indole-based alcohols, which are prone to oxidative metabolism at the indole nitrogen.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves coupling quinoline derivatives with propanol precursors under controlled conditions. For example, reactions using quinolin-7-ylboronic acids and chiral epoxide intermediates (e.g., (S)-2-methyloxirane) in the presence of palladium catalysts can yield the target compound. Temperature (reflux vs. room temperature) and solvent polarity (DMF vs. ethanol) critically affect stereoselectivity and yield. Optimization studies suggest that anhydrous conditions and inert atmospheres minimize side reactions like oxidation or racemization .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard. Alternatively, 1H^1\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can differentiate enantiomers by inducing distinct splitting patterns in proton signals. Polarimetry is less reliable due to low optical rotation in some quinoline derivatives .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for analogous quinoline chalcones . High-resolution mass spectrometry (HRMS) and 1H/13C^1\text{H}/^{13}\text{C}-NMR are critical for verifying molecular weight and functional groups. For purity assessment, reversed-phase HPLC with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?

  • Methodological Answer : Contradictions often arise from polymorphic variations or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Co-solvent systems (e.g., ethanol-water mixtures) or micellar encapsulation (using Tween-80) can enhance solubility without altering stereochemistry .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Conduct metabolite profiling using LC-MS/MS to identify degradation products. Pharmacokinetic studies in rodent models, combined with allometric scaling, can clarify dose-response relationships. Structural modifications (e.g., prodrug approaches) may improve in vivo efficacy .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR models predict logP, plasma protein binding, and CYP450 metabolism. Docking studies with target receptors (e.g., quinoline-binding enzymes) identify critical interactions. Free-energy perturbation (FEP) calculations optimize substituent effects on binding affinity while minimizing toxicity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Use a fragment-based approach: systematically vary substituents on the quinoline ring (e.g., electron-withdrawing groups at C-2) and the propanol chain (e.g., alkylation at C-3). High-throughput screening (HTS) with orthogonal assays (e.g., fluorescence polarization for binding, MTT for cytotoxicity) ensures robust SAR data. Counterion effects (e.g., HCl vs. mesylate salts) should also be evaluated .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLIA-certified labs for cytotoxicity). Batch-to-batch variability in compound purity (>98% by HPLC) must be ruled out. Meta-analyses of IC50_{50} values, adjusted for assay conditions (e.g., serum concentration in cell culture), can identify outliers. Collaborative inter-laboratory studies enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.